

DQ661: A Potent PPT1 Inhibitor with Anti-Cancer Activity

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Compound of Interest

Compound Name: DQ661

Cat. No.: B15576054

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

DQ661 is a novel dimeric quinacrine that has emerged as a potent and specific inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).^{[1][2][3][4]} This technical guide provides an in-depth overview of **DQ661**, focusing on its mechanism of action in cancer cells, its effects on key cellular pathways, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lysosomal function in oncology.

Core Mechanism of Action

DQ661 exerts its anti-cancer effects by directly binding to and inhibiting PPT1, a lysosomal thioesterase responsible for removing palmitate groups from proteins.^{[1][5]} The inhibition of PPT1 by **DQ661** disrupts lysosomal homeostasis and downstream signaling pathways critical for cancer cell survival and proliferation.^{[1][3][5]}

The primary consequences of PPT1 inhibition by **DQ661** in cancer cells include:

- **Lysosomal Deacidification:** **DQ661** treatment leads to the mislocalization of the v-ATPase proton pump from the lysosomal membrane, resulting in an increase in lysosomal pH.^{[1][3]}

- **Inhibition of Autophagy:** The deacidification of lysosomes impairs their fusion with autophagosomes, leading to a blockade of autophagic flux.[\[1\]](#)[\[5\]](#) This prevents the degradation and recycling of cellular components, a process that cancer cells often rely on for survival under stress.
- **Disruption of mTORC1 Signaling:** The mislocalization of v-ATPase also disrupts its interaction with the Ragulator complex, which is essential for the recruitment and activation of the mechanistic target of rapamycin complex 1 (mTORC1) at the lysosomal surface.[\[1\]](#)[\[3\]](#)[\[5\]](#) This leads to the functional inactivation of mTORC1, a key regulator of cell growth and protein synthesis.[\[3\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data regarding the anti-cancer activity of **DQ661** and its predecessor compounds from which it was developed.

Table 1: In Vitro Anti-Cancer Activity of Dimeric Chloroquine (DC661)

Cancer Cell Line	Assay	Metric	Value	Reference
HT29 (Colon Cancer)	Autophagic Flux (GFP-LC3B)	% GFP-positive cells	Significantly higher than HCQ and Lys05	[6]
Melanoma Cells	Lysosomal Deacidification	Fluorescence Intensity	Significantly greater than HCQ and Lys05	[6]
Various Cancer Cells	Lysosomal Membrane Permeabilization	% Permeabilized Cells	Significantly higher than HCQ and Lys05	[6]

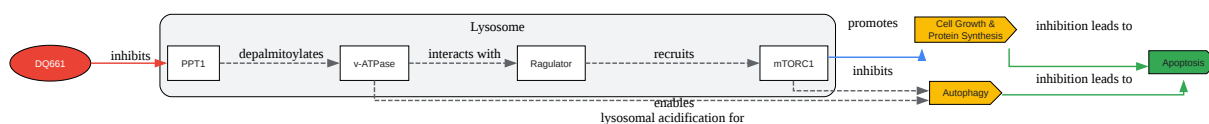
Table 2: In Vivo Anti-Tumor Activity of Dimeric Chloroquine (DC661)

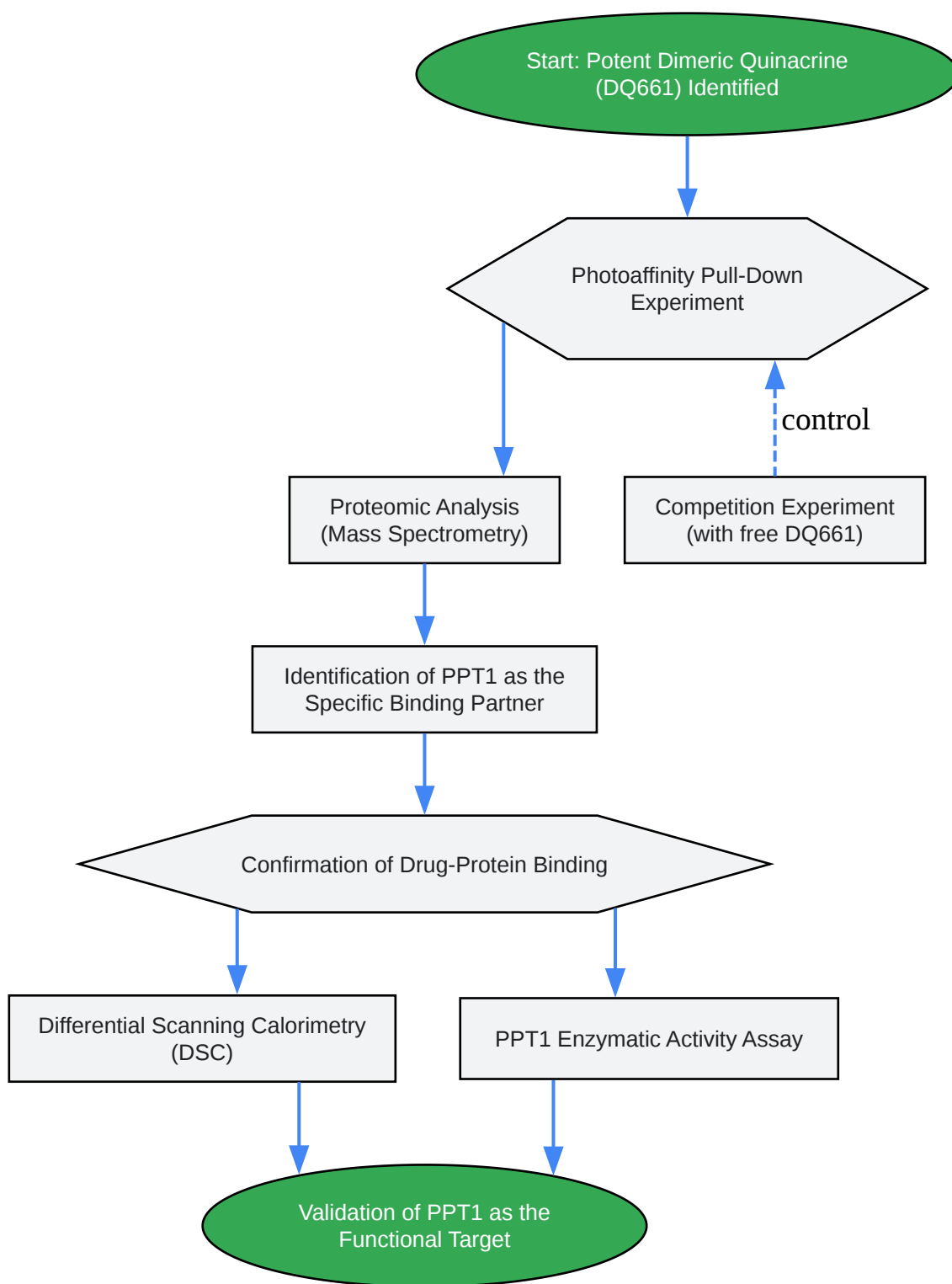
Animal Model	Cancer Type	Treatment	Outcome	Reference
HT29 Xenograft	Colon Cancer	DC661 (3 mg/kg i.p. daily)	Significant reduction in tumor volume	[6]
HT29 Xenograft	Colon Cancer	DC661 (3 mg/kg i.p. daily)	Almost complete suppression of daily tumor growth rate	[6]

Signaling Pathways and Experimental Workflows

DQ661 Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling cascade initiated by **DQ661** in cancer cells.





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